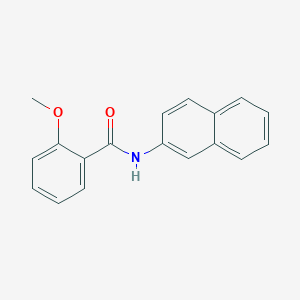![molecular formula C26H18Br2N2O4 B390129 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide CAS No. 312635-88-4](/img/structure/B390129.png)
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 4-bromobenzoyl chloride is then reacted with 3-amino-5-(4-hydroxyphenoxy)aniline in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .
化学反应分析
Types of Reactions
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the bromine atoms can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, although further research is needed to explore its efficacy and safety.
作用机制
The mechanism of action of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s amide and phenoxy groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide: Similar structure but with a methyl group instead of a hydroxyl group.
3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide: Contains a nitro group instead of a hydroxyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research .
属性
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2N2O4/c27-18-5-1-16(2-6-18)25(32)29-20-13-21(30-26(33)17-3-7-19(28)8-4-17)15-24(14-20)34-23-11-9-22(31)10-12-23/h1-15,31H,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDWWLSOBBLSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)O)NC(=O)C4=CC=C(C=C4)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(benzyloxy)benzylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B390052.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclopentylbutanamide](/img/structure/B390053.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390055.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B390056.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2,2-dicyclopropylcyclopropane-1-carboxamide](/img/structure/B390057.png)
![4-tert-butyl-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B390058.png)
![N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B390059.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chlorobenzyl)butanamide](/img/structure/B390060.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)


![N-(5-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390067.png)
![N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390069.png)
